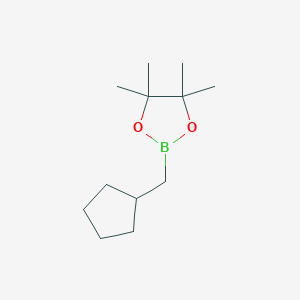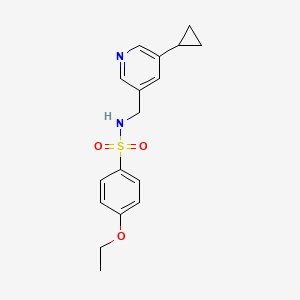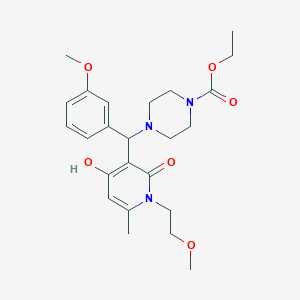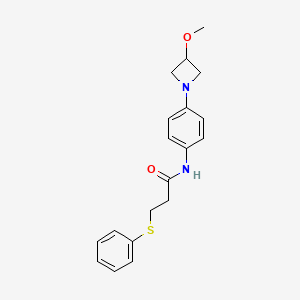
N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-(phenylthio)propanamide, also known as AZD-1775, is a small molecule inhibitor that has been shown to selectively target the cell cycle checkpoint kinase 1 (CHK1). CHK1 is a key regulator of the DNA damage response pathway, and plays an important role in maintaining genomic stability. AZD-1775 has been the subject of extensive research in recent years, with a focus on its potential as an anti-cancer agent.
Applications De Recherche Scientifique
Antioxidant and Anticancer Activity
A study highlighted the synthesis of novel derivatives with significant antioxidant and anticancer activities. These compounds were more cytotoxic against human glioblastoma U-87 than triple-negative breast cancer MDA-MB-231 cell line, suggesting their potential in cancer therapy (Tumosienė et al., 2020).
Antimicrobial Screening
Another research effort involved the synthesis and antimicrobial screening of derivatives incorporating the thiazole ring. These compounds showed valuable therapeutic intervention potential for the treatment of microbial diseases, particularly against bacterial and fungal infections (Desai et al., 2013).
Lewis Acid-Promoted Direct Substitution
Lewis acid-promoted direct substitution of related compounds by alkyl cuprates was explored for facile preparation of biologically interesting derivatives. This method demonstrates the versatility of these compounds in organic synthesis (Ishibuchi et al., 1991).
Tubulin-Targeting Antitumor Agents
Research into the structure-activity relationships of certain derivatives led to the discovery of compounds with potent antiproliferative activity. These findings underscore the potential of such compounds in the development of new cancer therapies (Greene et al., 2016).
Propriétés
IUPAC Name |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-23-17-13-21(14-17)16-9-7-15(8-10-16)20-19(22)11-12-24-18-5-3-2-4-6-18/h2-10,17H,11-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFVSXDZRZZWNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Methyl-4-pyrazol-1-ylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2898063.png)
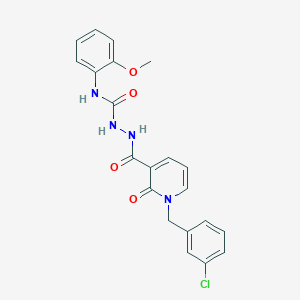
![4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2898065.png)
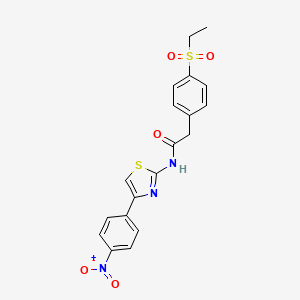
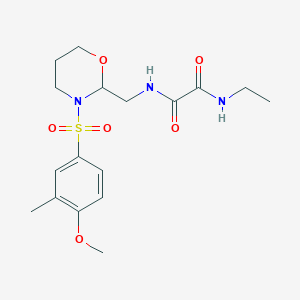
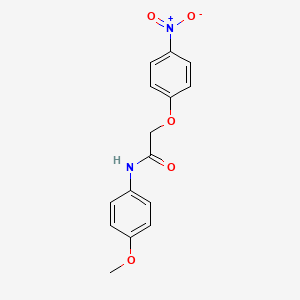
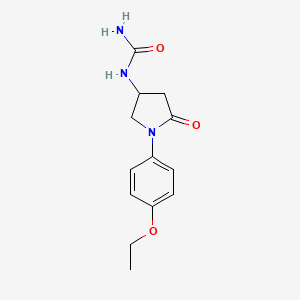
![methyl 6-benzyl-2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2898075.png)
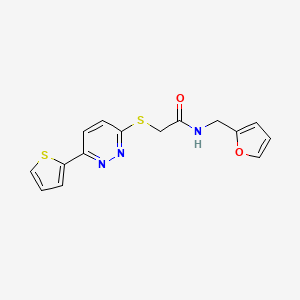
![N-cyclohexyl-1-[(2,5-dimethylbenzyl)thio]-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2898079.png)
![2-methyl-3-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1H-indole](/img/structure/B2898082.png)
